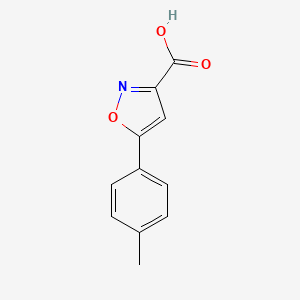

5-(4-Methylphenyl)isoxazole-3-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCNRVJWVNUYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359585 | |

| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-21-2 | |

| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methylphenyl)isoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Methylphenyl)isoxazole-3-carboxylic acid (CAS No. 33282-21-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-(4-methylphenyl)isoxazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Also known by the synonym 5-(p-tolyl)isoxazole-3-carboxylic acid, this compound belongs to the isoxazole class, a scaffold known to impart a range of biological activities. This document consolidates its physicochemical properties, outlines a robust synthesis methodology, details its analytical characterization, and explores its current and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Introduction and Scientific Context

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide. The isoxazole core's unique electronic properties, its ability to act as a bioisostere for other functional groups like amides or esters, and its synthetic tractability make it a cornerstone of modern medicinal chemistry.

This compound (Figure 1) is a bifunctional molecule featuring the isoxazole core substituted with a p-tolyl group at the 5-position and a carboxylic acid at the 3-position. This specific arrangement offers synthetic handles for creating diverse libraries of derivatives, such as esters and amides, for structure-activity relationship (SAR) studies. The p-tolyl group provides a defined hydrophobic region, while the carboxylic acid serves as a key interaction point (hydrogen bond donor/acceptor) or a linker for further modification. Its potential applications are primarily in the development of anti-inflammatory, analgesic, and agrochemical agents.[1]

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is foundational for its application in research and development.

Key Physicochemical Data

The quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including solvent selection, reaction setup, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 33282-21-2 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 184-190 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| MDL Number | MFCD04969583 | [1] |

| PubChem ID | 973883 | [1] |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available data, this compound requires careful handling.

-

Hazard Classifications : Eye Irritant 2, Respiratory Sensitizer 1, Skin Irritant 2, Skin Sensitizer 1, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).

-

Signal Word : Danger

-

Personal Protective Equipment (PPE) : It is mandatory to use a dust mask (type N95 or equivalent), chemical safety goggles or a face shield, and chemically resistant gloves.

-

Storage : The compound should be stored under refrigerated conditions, typically between 0-8°C, to ensure long-term stability.[1]

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages: formation of the ethyl ester intermediate and its subsequent hydrolysis to the final carboxylic acid.

General two-step synthesis pathway.

Experimental Protocol: Synthesis of Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate

This protocol is based on established methods for 1,3-dipolar cycloaddition reactions to form isoxazoles. The causality behind this choice is the high regioselectivity and efficiency of generating the isoxazole core from readily available starting materials.

-

Reaction Setup : To a stirred solution of 4-methylstyrene (1.0 eq) in dry toluene, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).

-

Nitrile Oxide Generation : Cool the mixture to 0°C in an ice bath. Slowly add a solution of triethylamine (1.2 eq) in dry toluene dropwise over 30 minutes. The triethylamine acts as a base to generate the reactive nitrile oxide intermediate in situ from the chloro-oxime. This slow addition is crucial to control the exothermic reaction and prevent dimerization of the nitrile oxide.

-

Cycloaddition : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup : Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure ethyl ester.

Experimental Protocol: Hydrolysis to the Carboxylic Acid

-

Saponification : Dissolve the purified ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Base Addition : Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature. The reaction is typically complete within 2-4 hours (monitor by TLC).

-

Acidification : Once the ester is consumed, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 by the slow addition of 1M HCl. The carboxylic acid product will precipitate out of the solution.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Drying : Dry the resulting white solid under vacuum to yield the final product, this compound. Purity can be confirmed by HPLC and melting point analysis.

Analytical Characterization (Predicted)

While specific, published spectra for this exact compound are not available in public databases, the spectral characteristics can be reliably predicted based on its structure and data from closely related analogues. Researchers synthesizing this compound should expect to see the following features.

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃ or DMSO-d₆, shifts in ppm)

-

Aromatic Protons (p-tolyl) : Two doublets, integrating to 2H each, are expected. The doublet around 7.7-7.8 ppm corresponds to the protons ortho to the isoxazole ring. The doublet around 7.3-7.4 ppm corresponds to the protons meta to the isoxazole ring.

-

Isoxazole Proton : A singlet for the C4-H of the isoxazole ring is expected around 6.8-7.0 ppm .

-

Methyl Protons : A singlet integrating to 3H for the tolyl methyl group will appear in the upfield region, around 2.4-2.5 ppm .

-

Carboxylic Acid Proton : A very broad singlet, typically far downfield (>10 ppm ), corresponding to the acidic proton. Its visibility may depend on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃ or DMSO-d₆, shifts in ppm)

-

Carbonyl Carbon : The carboxylic acid carbon (C=O) will be the most downfield signal, typically around 160-165 ppm .

-

Isoxazole Carbons : The C3 and C5 carbons of the isoxazole ring are expected in the 158-172 ppm range. The C4 carbon will be further upfield, around 96-105 ppm .

-

Aromatic Carbons : Signals for the six carbons of the p-tolyl ring will appear in the typical aromatic region of 124-142 ppm . The quaternary carbon attached to the isoxazole ring and the carbon bearing the methyl group will have distinct shifts from the protonated carbons.

-

Methyl Carbon : The tolyl methyl carbon will appear as an upfield signal around 21-22 ppm .

Infrared (IR) Spectroscopy

-

O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=N Stretch : A medium intensity band around 1600-1620 cm⁻¹ from the isoxazole C=N bond.

-

C-H Aromatic/Aliphatic : Stretches appearing just above and just below 3000 cm⁻¹.

Mass Spectrometry

-

Electrospray Ionization (ESI-MS) : In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 202. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 204 may be observed.

Applications in Research and Drug Discovery

The utility of this compound lies in its role as a versatile intermediate for creating more complex molecules with potential biological activity.

Anti-inflammatory and Analgesic Agents

The isoxazole scaffold is a known pharmacophore for cyclooxygenase (COX) enzyme inhibition. This compound serves as an excellent starting point for synthesizing amide and ester derivatives that can be screened for inhibitory activity against COX-1 and COX-2.[2] The carboxylic acid is a key feature, mimicking the arachidonic acid substrate and forming critical interactions in the enzyme's active site.

Xanthine Oxidase Inhibition

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism responsible for producing uric acid.[3] Elevated uric acid levels lead to gout. This makes the title compound a valuable scaffold for designing novel anti-gout therapeutics. Molecular docking studies on similar compounds suggest the isoxazole ring and the carboxylic acid group form crucial hydrogen bonds within the enzyme's molybdenum-containing active site.[4]

Agrochemicals

The compound is also explored in agricultural chemistry as a building block for novel herbicides and pesticides.[1] The isoxazole ring is present in several commercial agrochemicals, and its derivatization can lead to compounds with potent and selective activity as plant growth regulators or pest control agents.

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical profile. Its synthesis is achievable through robust and scalable chemical transformations. The true value of this compound is realized in its application as a foundational scaffold for generating diverse chemical libraries targeting a range of biological endpoints, from inflammatory enzymes to targets in crop protection. This guide provides the necessary technical information for researchers to confidently incorporate this versatile building block into their synthetic and drug discovery programs.

References

- Uroos, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567.

- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70.

- SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Wiley-VCH.

- Asian Journal of Research in Chemistry. (2018).

- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

- Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.

- Journal of Innovations in Applied Pharmaceutical Science. (2024).

- ARKA JAIN University. (n.d.).

- PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443.

- ResearchGate. (2024). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest within the realms of pharmaceutical and agrochemical research. Its molecular architecture, featuring a substituted isoxazole ring linked to a tolyl moiety, provides a unique scaffold for the development of novel bioactive agents. This technical guide offers an in-depth exploration of the core physical properties of this compound, providing researchers and drug development professionals with the essential data and methodologies required for its effective application and characterization. Understanding these properties is paramount for predicting the compound's behavior in various experimental and physiological settings, thereby facilitating its journey from a laboratory curiosity to a potential therapeutic or agricultural asset.[1]

Molecular and Physicochemical Profile

A foundational understanding of a compound's physical properties begins with its molecular identity and key physicochemical parameters. These data points are critical for everything from reaction stoichiometry to preliminary assessments of bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | |

| CAS Number | 33282-21-2 | [1] |

| Appearance | White crystalline solid | [1] |

Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability, purity, and processing viability. For this compound, the melting point is a key characteristic.

Melting Point

The melting point of this compound has been reported in the range of 184-190 °C , with some sources indicating decomposition at this temperature.[1] This relatively high melting point suggests a stable crystalline lattice structure.

Table of Thermal Properties

| Parameter | Value |

| Melting Point | 184-190 °C (with decomposition)[1] |

| Boiling Point | Not available (likely decomposes) |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.

Objective: To precisely determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 220 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for DSC analysis of melting point.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its formulation, purification, and biological activity. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.

Experimental Protocol: Qualitative Solubility Determination

Objective: To determine the qualitative solubility of this compound in a range of common solvents.

Materials:

-

This compound

-

Water (deionized)

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (w/v) Sodium hydroxide (NaOH) solution

Methodology:

-

Add approximately 10 mg of the compound to 1 mL of each solvent in separate test tubes.

-

Vortex each tube for 30 seconds.

-

Visually inspect for the complete dissolution of the solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble."

Caption: Expected solubility behavior of the compound.

Acidity Constant (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of this compound by titrating a solution of the compound with a standardized strong base.

Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized ~0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

Caption: Workflow for pKa determination via titration.

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of a compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group (typically in the 7-8 ppm region), a singlet for the isoxazole ring proton, a singlet for the methyl group protons (around 2.4 ppm), and a broad singlet for the carboxylic acid proton (which may be solvent-dependent and could appear downfield, >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (typically >160 ppm), the carbons of the isoxazole and phenyl rings, and the methyl carbon (around 21 ppm).[3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic and isoxazole rings in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibrations.

A study on the similar compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, provides a useful reference for the expected vibrational frequencies.[4]

Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 203. Subsequent fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the isoxazole ring.

UV-Visible (UV-Vis) Spectroscopy

The conjugated system formed by the phenyl and isoxazole rings is expected to give rise to strong UV absorption. Based on similar structures, a λmax in the range of 250-300 nm in a solvent like methanol or ethanol would be anticipated.[5][6]

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound, grounded in available data and established scientific principles. The provided experimental protocols offer a robust framework for the in-house characterization of this and similar compounds. A thorough understanding of these properties is an indispensable prerequisite for the rational design of future experiments and the successful development of novel applications for this promising molecular scaffold.

References

- Supporting Information for [Source of NMR data for similar compounds]. (Please note: A specific public source for the NMR data of the target compound was not identified.

- Beilstein Journals.

- Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 145-155.

- SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. [Link]

- Al-Azzawi, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.

- ResearchGate. Typical UV spectra of the different compound types. [Link]

- PubChem. Isoxazole, 5-(4-methylphenyl)-3-phenyl-. [Link]

- MDPI. 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

- Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. [Link]

- ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

- ChemSynthesis. 5-(4-methylphenyl)isoxazole. [Link]

- MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

- National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

- ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

- National Center for Biotechnology Information. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

- Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

- National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

- PubChem. Isoxazole. [Link]

- Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

- National Center for Biotechnology Information.

- Asian Journal of Chemical Sciences. Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)

- ChemSynthesis. 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. [Link]

- ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(4-Methylphenyl)isoxazole-3-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agrochemical research. The guide delves into the molecule's structural features, spectroscopic characterization, and a detailed, field-proven synthesis protocol. Furthermore, it explores the current understanding of its biological activities, particularly its potential as an anti-inflammatory and analgesic agent, positioning it as a valuable scaffold for future drug discovery and development.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents and biologically active molecules.[1] The compound this compound, featuring a p-tolyl substituent at the 5-position and a carboxylic acid at the 3-position, represents a key intermediate for the synthesis of novel bioactive compounds.[1][2] The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as amidation and esterification, which are crucial for the development of new chemical entities.[2] This guide will provide a detailed exploration of this versatile molecule.

Molecular Structure and Characterization

The molecular structure of this compound (C₁₁H₉NO₃) is characterized by a planar isoxazole ring linked to a 4-methylphenyl (p-tolyl) group and a carboxylic acid. This arrangement confers specific physicochemical properties that are critical to its reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 33282-21-2 | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 184-190 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl protons, and a signal for the isoxazole ring proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. For the related compound, 5-phenyl-3-(p-tolyl)isoxazole, the methyl protons of the tolyl group appear as a singlet at 2.42 ppm.[3] The aromatic protons typically appear in the range of 7.2-8.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the isoxazole ring carbons, the carbons of the p-tolyl group (including the methyl carbon), and the carboxylic acid carbonyl carbon. In a similar structure, 5-phenyl-3-(p-tolyl)isoxazole, the methyl carbon of the tolyl group resonates at approximately 21.5 ppm.[3] The isoxazole ring carbons and aromatic carbons appear in the downfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The C=N stretching of the isoxazole ring and C=C stretching of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.19). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isoxazole ring.

Synthesis of this compound

The synthesis of 5-substituted-isoxazole-3-carboxylic acids is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[5] This approach offers high regioselectivity and is a cornerstone of isoxazole synthesis.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the in-situ generation of the nitrile oxide from an aldoxime, followed by its cycloaddition with an appropriate alkyne. A general workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

p-Tolualdehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine

-

Ethyl propiolate

-

Sodium hydroxide

-

Hydrochloric acid

-

Organic solvents (e.g., Dichloromethane, Ethanol, Ethyl acetate)

-

Anhydrous sodium sulfate

Step 1: Synthesis of p-Tolualdehyde Oxime

-

In a round-bottom flask, dissolve p-tolualdehyde (1.0 eq.) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain p-tolualdehyde oxime.

Step 2: Synthesis of Ethyl 5-(4-Methylphenyl)isoxazole-3-carboxylate

-

In a dry round-bottom flask under an inert atmosphere, dissolve p-tolualdehyde oxime (1.0 eq.) in anhydrous dichloromethane.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq.) in portions and stir the mixture at room temperature for 30-60 minutes.

-

Cool the reaction mixture to 0 °C and add ethyl propiolate (1.2 eq.).

-

Slowly add triethylamine (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq.).

-

Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activities and Therapeutic Potential

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound and its derivatives are of particular interest due to their potential as anti-inflammatory and analgesic agents.[2]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of many isoxazole-containing compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific IC₅₀ values for this compound are not widely reported, studies on structurally similar isoxazole derivatives have demonstrated significant inhibitory activity against these enzymes.[6] The analgesic properties are often linked to the modulation of pain signaling pathways.[7] The structural features of this compound make it a promising candidate for further investigation and optimization as a novel non-steroidal anti-inflammatory drug (NSAID).

The following diagram illustrates the potential mechanism of action for isoxazole derivatives in the context of inflammation.

Caption: Potential anti-inflammatory mechanism of isoxazole derivatives.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a well-defined molecular structure and significant potential in drug discovery. The synthetic route via 1,3-dipolar cycloaddition is robust and allows for the generation of a diverse library of derivatives. The established link between the isoxazole scaffold and anti-inflammatory and analgesic activities provides a strong rationale for the continued exploration of this molecule and its analogs. Future research should focus on the synthesis and biological evaluation of novel derivatives, with the aim of identifying potent and selective inhibitors of key inflammatory targets. Detailed mechanistic studies and in vivo efficacy assessments will be crucial in advancing these promising compounds towards clinical development.

References

- Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives.

- Organic Chemistry Portal. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids.

- ResearchGate. (n.d.). Synthetic strategies for 3‐aryl‐5‐CF3‐2‐isoxazolines.

- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.

- Saeed, A., et al. (2014). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1275.

- Kumar, A., & Kumar, R. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(3), 051-063.

- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.

- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

- Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(15), 4885.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR [m.chemicalbook.com]

5-(4-Methylphenyl)isoxazole-3-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1][2] The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols. The guide focuses on the three primary routes: 1,3-dipolar cycloaddition, cyclocondensation of β-dicarbonyls, and synthesis via chalcone intermediates, providing a comparative analysis to aid in methodological selection.

Introduction: Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural rigidity allow it to act as a versatile pharmacophore, participating in various biological interactions. Compounds incorporating the isoxazole moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][5][6]

This compound, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules.[1] The carboxylic acid handle at the 3-position provides a convenient point for chemical modification, such as amidation or esterification, enabling the generation of compound libraries for drug discovery programs.[1][7] Understanding the nuances of its synthesis is therefore critical for leveraging its full potential in research and development.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections, pointing toward the primary synthetic strategies. The isoxazole ring can be conceptually deconstructed in multiple ways, each corresponding to a well-established synthetic method.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthesis Pathways

Pathway A: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most efficient and modular methods for constructing the isoxazole ring.[8][9] This pathway offers excellent control over regioselectivity, typically yielding the 3,5-disubstituted isoxazole.

Mechanism & Rationale: The reaction proceeds by generating a highly reactive 4-methylbenzonitrile oxide intermediate in situ. This is commonly achieved by the dehydrohalogenation of a hydroximoyl halide or the oxidation of an aldoxime.[10][11] The nitrile oxide then undergoes a concerted cycloaddition with an alkyne dipolarophile, such as an ester of propiolic acid. The use of an ester (e.g., ethyl propiolate) is strategic, as it can be readily hydrolyzed in a subsequent step to yield the final carboxylic acid. The choice of base for nitrile oxide generation is critical; mild organic bases like triethylamine (TEA) are often sufficient to prevent side reactions.

Caption: Workflow for the 1,3-dipolar cycloaddition pathway.

Experimental Protocol (Illustrative):

-

Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).[12] Stir the mixture at room temperature for 12 hours. Monitor by TLC until the aldehyde is consumed.[12] Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to obtain 4-methylbenzaldoxime.

-

Cycloaddition: Dissolve the 4-methylbenzaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent like dichloromethane (DCM). Add a solution of sodium hypochlorite (bleach) dropwise while maintaining the temperature at 0-5 °C.[12] The reaction is typically rapid.

-

Workup and Hydrolysis: After the reaction is complete, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude ethyl ester.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Heat the mixture to reflux for 2-4 hours. Cool the reaction mixture, acidify with dilute HCl to pH ~2-3 to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Pathway B: Cyclocondensation of β-Dicarbonyls

The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a foundational method for isoxazole synthesis.[13][14] For the target molecule, the key precursor is a β-ketoester containing the p-tolyl group.

Mechanism & Rationale: The reaction begins with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound, forming an oxime intermediate.[15] Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[14] A significant challenge with unsymmetrical dicarbonyls is controlling regioselectivity, as hydroxylamine can react with either carbonyl group, potentially leading to a mixture of isoxazole isomers.[13] Reaction conditions, such as pH and solvent, can be varied to favor the desired regioisomer.[13][16]

Caption: Cyclocondensation pathway for isoxazole synthesis.

Pathway C: Synthesis from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are versatile intermediates for synthesizing a variety of heterocyclic systems, including isoxazoles.[17][18]

Mechanism & Rationale: This pathway involves the initial synthesis of a suitable chalcone via a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde.[3][17] For the target molecule, 4'-methylacetophenone would be a starting material. The resulting α,β-unsaturated ketone then undergoes a cyclization reaction with hydroxylamine hydrochloride, often in the presence of a base like KOH or sodium acetate.[3][18][19] The reaction proceeds via Michael addition of the hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration. While highly effective for 3,5-diaryl isoxazoles, adapting this method for a 3-carboxylic acid derivative requires a chalcone precursor with a masked or latent carboxyl group.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Key Considerations |

| 1,3-Dipolar Cycloaddition | High regioselectivity; Mild reaction conditions possible; Modular approach allowing for diverse substitutions.[8][9] | Requires in situ generation of potentially unstable nitrile oxide; Starting alkynes can be expensive. | Choice of oxidizing agent/base for nitrile oxide generation is crucial for yield and safety. |

| Cyclocondensation | Utilizes readily available starting materials; Often a one-pot reaction from the dicarbonyl.[20] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls; May require harsh conditions.[13] | Careful control of pH and temperature is needed to maximize regioselectivity.[13] |

| From Chalcones | Chalcone precursors are easily synthesized; High yields are common for the cyclization step.[17][19] | Less direct for synthesizing 3-carboxy isoxazoles; Primarily suited for 3,5-diaryl products. | Requires synthesis of a specialized chalcone precursor to install the carboxylic acid functionality. |

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes. The 1,3-dipolar cycloaddition pathway stands out as the most versatile and regioselective method, making it highly attractive for research and library synthesis applications. The cyclocondensation of β-dicarbonyls offers a more classical and direct approach, provided that the precursor is accessible and regioselectivity can be controlled. While synthesis from chalcones is a powerful tool for the isoxazole class, it is less straightforward for this specific substitution pattern. The selection of an optimal pathway will ultimately depend on the specific project goals, including scale, cost of starting materials, and desired purity. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing.

- Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - NIH.

- Construction of Isoxazole ring: An Overview. (2024-06-30).

- Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... - ResearchGate.

- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH.

- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.

- (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate. (2025-12-05).

- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.

- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. (2024-12-16).

- Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. - ResearchGate.

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.

- synthesis of isoxazoles - YouTube. (2019-01-19).

- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. (2025-08-06).

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.

- 5-(4-METHYLPHENYL)ISOXAZOLE synthesis - ChemicalBook.

- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry.

- Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica.

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (2024-01-16).

- This compound - Chem-Impex.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed.

- (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate. (2025-08-07).

- SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES - Rasayan Journal of Chemistry.

- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024-01-30).

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025-03-05).

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022-08-31).

- This compound - Ragalahari.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ragalahari.com [ragalahari.com]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to the Biological Activity of 5-Aryl-Isoxazole-3-Carboxylic Acids

This guide provides an in-depth exploration of the diverse biological activities of 5-aryl-isoxazole-3-carboxylic acids, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details key experimental methodologies, and provides insights into the structure-activity relationships that drive the therapeutic potential of these molecules.

Introduction: The Versatility of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern therapeutics. Its unique electronic and structural properties allow for a wide range of non-covalent interactions, making it an ideal framework for engaging with biological targets. The 5-aryl-isoxazole-3-carboxylic acid core, in particular, has emerged as a highly versatile scaffold, with derivatives demonstrating a remarkable breadth of pharmacological activities. This guide will delve into the key therapeutic areas where these compounds have shown significant promise, including oncology, inflammatory diseases, and infectious diseases.

Section 1: Anticancer Activity - Targeting Angiogenesis through VEGFR-2 Inhibition

A critical strategy in modern oncology is the disruption of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process.[1] Several 5-aryl-isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of VEGFR-2.[2][3]

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGFR-2 activation initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of this pathway by 5-aryl-isoxazole-3-carboxylic acid derivatives effectively chokes off the tumor's blood supply, leading to growth arrest and apoptosis.[4][5] Molecular docking studies have revealed that these compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, engaging with key amino acid residues such as Cys:919, Asp:1046, and Glu:885, thereby preventing autophosphorylation and downstream signaling.[4]

Caption: Anti-inflammatory signaling via the CB2 receptor.

Experimental Protocol: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

To evaluate the in vivo anti-inflammatory efficacy of these compounds, the DSS-induced colitis model in mice is widely employed. This model is valued for its simplicity and its ability to mimic the pathology of human ulcerative colitis.

-

Acclimatization & Baseline: Acclimatize mice (e.g., C57BL/6) for one week. Record baseline body weight, stool consistency, and the presence of blood for each mouse. 2[6][8]. Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days to induce acute colitis. T[8]he DSS is directly toxic to colonic epithelial cells, leading to barrier disruption and inflammation. 3[9]. Compound Administration: During the DSS administration period, treat groups of mice daily with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

-

Monitoring: Monitor the mice daily for changes in body weight, stool consistency, and rectal bleeding. These parameters are used to calculate a Disease Activity Index (DAI). 5[8]. Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice. Harvest the colons and measure their length (colitis leads to colon shortening).

-

Histological & Biochemical Analysis: Fix a portion of the colon for histological analysis (H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration. Homogenize another portion to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

[7][8]### Section 3: Xanthine Oxidase Inhibition for Hyperuricemia and Gout

Hyperuricemia, an excess of uric acid in the blood, is the primary cause of gout, a painful inflammatory arthritis. Xanthine oxidase (XO) is the final and rate-limiting enzyme in the purine degradation pathway, responsible for the production of uric acid. C[10][11]onsequently, XO inhibition is a cornerstone of gout therapy.

Mechanism of Action: Competitive Inhibition of Xanthine Oxidase

5-Aryl-isoxazole-3-carboxylic acids have been identified as potent, non-purine inhibitors of xanthine oxidase. T[9][11]hese compounds act as competitive or mixed-type inhibitors, binding to the molybdenum-containing active site of the enzyme. T[11][12]his binding prevents the natural substrates, hypoxanthine and xanthine, from accessing the active site, thereby blocking their conversion to uric acid. M[13][10]olecular docking studies suggest that the carboxylic acid moiety is crucial for binding, often forming key hydrogen bonds with residues like Ser876 and Thr1010 within the active site.

[14]#### Quantitative Data: Xanthine Oxidase Inhibitory Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound Class | Substituent on Phenyl Ring | IC50 (µM) | Reference |

| 5-Phenylisoxazole-3-carboxylic acid | 3-cyano | Submicromolar | |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | Varies | 0.13 | |

| Allopurinol (Reference Drug) | - | 2.93 |

Section 4: Synthetic Methodologies

The robust and versatile synthesis of the 5-aryl-isoxazole-3-carboxylic acid scaffold is crucial for library development and structure-activity relationship studies. The most prevalent and regioselective method is the 1,3-dipolar cycloaddition reaction.

Workflow: 1,3-Dipolar Cycloaddition

This reaction involves the in situ generation of a nitrile oxide from an aryl aldoxime, which then reacts with an alkyne dipolarophile to form the isoxazole ring. T[15][16][17]he resulting ester is then hydrolyzed to yield the final carboxylic acid.

General Protocol:

-

Nitrile Oxide Generation: An aryl aldoxime is treated with a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, in the presence of a base (e.g., triethylamine) to generate the corresponding nitrile oxide in situ. 2[18]. Cycloaddition: The generated nitrile oxide immediately reacts with an alkyne bearing an ester group (e.g., ethyl propiolate) in a [3+2] cycloaddition to form the ethyl 5-aryl-isoxazole-3-carboxylate. 3[19]. Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using either acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Caption: General workflow for synthesis via 1,3-dipolar cycloaddition.

Conclusion and Future Directions

The 5-aryl-isoxazole-3-carboxylic acid scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective modulators of various biological targets. The diverse activities, ranging from anticancer and anti-inflammatory to enzyme inhibition, underscore the privileged nature of this chemical framework. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-likeness and in vivo efficacy. Furthermore, the exploration of novel derivatives and their application to a wider range of therapeutic targets will undoubtedly continue to be a fruitful area of investigation, potentially leading to the development of next-generation therapeutics for a variety of human diseases.

References

- Turcotte, C., et al. (2016). The CB2 receptor and its role as a regulator of inflammation. Journal of Leukocyte Biology.

- Turcotte, C., et al. (2016). The CB2 receptor and its role as a regulator of inflammation. Journal of Leukocyte Biology.

- Sten, T. L., et al. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Journal of Visualized Experiments.

- Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry.

- Rossi, F., et al. (2022). The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update. International Journal of Molecular Sciences.

- Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology.

- ResearchGate. (n.d.). Experimental protocol for DSS-colitis model. ResearchGate.

- Costantino, G., et al. (2020). Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells. International Journal of Molecular Sciences.

- SMC Laboratories Inc. (n.d.). DSS-induced colitis model. SMC Laboratories Inc.

- Nissim, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.

- Kaur, A., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). Journal of Biomolecular Structure and Dynamics.

- Fais, A., et al. (2021). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules.

- ResearchGate. (2022). Insights into the Inhibitory Mechanism of Viniferifuran on Xanthine Oxidase by Multiple Spectroscopic Techniques and Molecular Docking. ResearchGate.

- Fiorillo, A., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences.

- Kumar, A., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Letters in Drug Design & Discovery.

- Saghaei, A., et al. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. Journal of Chemical Information and Modeling.

- Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry.

- Gázár, A., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules.

- ResearchGate. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. ResearchGate.

- Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

- Adu-Ampratwum, D., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules.

- ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate.

- Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

- El-Sayed, N. N. E., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules.

- Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. deepdyve.com [deepdyve.com]

- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

- 9. mpbio.com [mpbio.com]

- 10. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Isoxazole Carboxylic Acids as Modulators of Key Biological Targets

Introduction: The Isoxazole Carboxylic Acid Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of clinically approved drugs.[4][5][6] The addition of a carboxylic acid moiety to this scaffold introduces a critical pharmacophore capable of forming key ionic and hydrogen bond interactions with biological targets, significantly enhancing binding affinity and modulating the pharmacokinetic profile of the molecule. This guide provides an in-depth technical exploration of the key therapeutic targets of isoxazole carboxylic acids, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols for their evaluation.

Metabolic Disorders: Targeting Key Regulators of Glucose and Lipid Homeostasis

Metabolic diseases, including type 2 diabetes and obesity, represent a significant global health burden. Isoxazole carboxylic acids have emerged as promising therapeutic agents in this arena by targeting key enzymes and receptors that regulate metabolic pathways.

Protein Tyrosine Phosphatase 1B (PTP1B): A Negative Regulator of Insulin Signaling

Biological Rationale: Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in attenuating insulin and leptin signaling pathways by dephosphorylating the insulin receptor and its substrates.[2][7] Inhibition of PTP1B is a well-validated strategy to enhance insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity.[7]

Mechanism of Action & SAR: Isoxazole carboxylic acids have been identified as potent and selective inhibitors of PTP1B.[2] X-ray crystallography studies have been instrumental in elucidating the binding mode and guiding the structure-activity relationship (SAR) of these inhibitors.[2] The carboxylic acid group typically forms crucial interactions with the active site of PTP1B, while the isoxazole ring and its substituents can be modified to enhance potency and selectivity over other highly homologous phosphatases like T-cell PTPase (TCPTP).[2]

Quantitative Data Summary: PTP1B Inhibition by Isoxazole Carboxylic Acids

| Compound ID | Modifications | PTP1B IC50 (µM) | Selectivity vs. TCPTP | Reference |

| 1 | Phenyl & Trifluoromethyl substituents | Specific value not available, used as a reference | >20-fold | [2] |

| 7 | Optimized substituents based on SAR | More potent than compound 1 | >20-fold | [2] |

Experimental Protocol: In Vitro PTP1B Enzymatic Assay

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of isoxazole carboxylic acids against PTP1B.

Principle: The assay measures the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol, can be quantified spectrophotometrically at 405 nm. A decrease in the rate of p-nitrophenol formation in the presence of a test compound indicates PTP1B inhibition.[8][9][10][11]

Materials:

-

Human recombinant PTP1B enzyme

-

PTP1B assay buffer (e.g., 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Test isoxazole carboxylic acid compounds dissolved in DMSO

-

Known PTP1B inhibitor (e.g., Suramin) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test isoxazole carboxylic acid compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 10 µL of the diluted compound or control solutions.

-

Add 20 µL of the PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow for PTP1B Inhibitor Screening

Caption: Workflow for in vitro screening of PTP1B inhibitors.

AMP-Activated Protein Kinase (AMPK): The Master Regulator of Cellular Energy

Biological Rationale: AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to produce ATP while switching off anabolic, energy-consuming processes.[12][13] Pharmacological activation of AMPK is a highly sought-after strategy for the treatment of metabolic disorders, including type 2 diabetes.[14]

Mechanism of Action & SAR: Certain isoxazole derivatives have been identified as potent AMPK activators.[12][14] One notable example is a compound with a 5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid structure, which acts as an AMP mimetic.[12] This compound, and its cell-permeable prodrug, allosterically activate AMPK complexes, particularly those containing the α1 subunit, and protect against the dephosphorylation of the key activating residue, Threonine 172.[12]

Experimental Protocol: AMPK Activation Assay in Hepatocytes

This protocol describes a cell-based assay to measure the activation of AMPK in hepatocytes by monitoring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).

Principle: Activated AMPK phosphorylates ACC at Serine 79. This phosphorylation event can be detected and quantified using a specific antibody, providing a reliable readout of AMPK activity within the cell.

Materials:

-

Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

-

Cell culture medium

-

Test isoxazole carboxylic acid compounds

-

Positive control AMPK activator (e.g., AICAR)

-

Lysis buffer containing phosphatase and protease inhibitors

-

Antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC

-

Secondary antibodies conjugated to HRP

-

Western blotting equipment and reagents

Procedure:

-

Culture hepatocytes to the desired confluency in multi-well plates.

-

Treat the cells with various concentrations of the test isoxazole carboxylic acids or controls for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using the anti-phospho-ACC and anti-total-ACC antibodies.

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the phospho-ACC signal to the total ACC signal to determine the extent of AMPK activation.

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear Receptors in Metabolism

Biological Rationale: PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARδ) that regulate gene expression involved in lipid and glucose metabolism.[15] PPARα agonists are used to treat dyslipidemia, while PPARγ agonists are effective insulin sensitizers.[15][16]

Mechanism of Action & SAR: Isoxazole-containing compounds, including those with a carboxylic acid, have been developed as PPAR modulators.[15] The carboxylic acid headgroup is crucial for binding to the ligand-binding domain of PPARs, while modifications to the isoxazole ring and its substituents can confer selectivity for different PPAR isoforms. For example, a 3,5-disubstituted isoxazole fatty acid analog was designed as a selective PPARα agonist.[15]

Experimental Protocol: PPAR Transactivation Assay

This cell-based reporter gene assay is used to assess the ability of isoxazole carboxylic acids to activate PPARs.

Principle: Cells are co-transfected with a plasmid expressing a PPAR isoform and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified.[4][14][17][18]

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2)

-

Expression plasmids for PPARα, PPARγ, or PPARδ

-

A reporter plasmid with a PPRE-luciferase construct

-

A control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Test isoxazole carboxylic acid compounds

-

Known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ)

-

Luciferase assay reagents

Procedure:

-

Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

Treat the cells with different concentrations of the test compounds or a positive control.

-

After an incubation period (typically 24 hours), lyse the cells.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.

G Protein-Coupled Receptor 40 (GPR40/FFAR1): A Fatty Acid Receptor in Pancreatic β-cells

Biological Rationale: GPR40 is a G protein-coupled receptor highly expressed in pancreatic β-cells that is activated by medium and long-chain fatty acids. Its activation potentiates glucose-stimulated insulin secretion (GSIS), making it a promising target for type 2 diabetes with a low risk of hypoglycemia.[19][20]